1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-3,6-dihydro-2H-pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-8-4-2-6(3-5-8)7(9)10/h2H,3-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRLAQZPVKUNNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68947-50-2 | |
| Record name | N-Methylisoguvacine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068947502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Preparation Methods
Synthetic Routes via Halogenation and Cyclization
A prominent method for synthesizing 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid derivatives involves halogenation and subsequent cyclization. The process begins with a substituted piperidone precursor, such as N-methyl-4-piperidone, which undergoes bromination in the presence of triphenyl phosphite and a base like triethylamine. The reaction is typically conducted in dichloromethane at temperatures between -25°C and -15°C to minimize side reactions . For example, bromine dissolved in dichloromethane is added dropwise to the reaction mixture, yielding N-methyl-1,2,5,6-tetrahydropyridine-4-bromine as an intermediate .
Diastereoselective Synthesis via Electrophilic Halogenation
A patented diastereoselective route emphasizes stereochemical control during the formation of the tetrahydropyridine ring . The process starts with 1-methyl-1,2,3,6-tetrahydropyridine-4-bromine, which is treated with an electrophilic halogenating agent such as bromine or iodine in dichloromethane. The halogenated intermediate undergoes halohydroxylation using a reagent like [1R-(1R*,3S*)]-3-(2,2-dichloro-1-hydroxy-3,3,3-trifluoropropyl)-2,2-dimethyl-cyclopropanecarboxylic acid, followed by base-mediated cyclization .
Key steps include:
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Temperature Control : Reactions are conducted at 70°C in ethanol to ensure optimal ring closure.
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Crystallization : The crude product is recrystallized from methyl isobutyl ketone, yielding a diastereomerically pure product .
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Acid-Base Workup : Hydrochloric acid and sodium hydroxide are used to isolate the free carboxylic acid, achieving a final yield of 56–63% after drying .
This method is notable for its high diastereoselectivity, with the cis isomer predominating due to steric and electronic effects during cyclization .
Alternative Protecting Group Strategies
The use of protecting groups such as benzyl (Bn), tert-butyloxycarbonyl (Boc), and carboxybenzyl (Cbz) enables modular synthesis of this compound derivatives. For example, N-Boc-4-piperidone is brominated using triphenyl phosphite and triethylamine in dichloromethane at -25°C . The Boc-protected intermediate is then subjected to Grignard exchange with isopropylmagnesium chloride-lithium chloride, followed by borate ester formation and hydrolysis. This approach yields the Boc-protected carboxylic acid, which is deprotected using trifluoroacetic acid to reveal the free acid .
Advantages of Protecting Groups :
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Boc Group : Facilitates easy deprotection under acidic conditions without affecting the tetrahydropyridine ring.
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Cbz Group : Provides stability during Grignard reactions and is removable via hydrogenolysis .
Industrial-Scale Purification Techniques
Industrial production prioritizes scalability and purity. Recrystallization from solvents like methyl isobutyl ketone or ethanol/heptane mixtures removes impurities while maintaining high yields . For instance, a suspension of the crude product in 95% ethanol is cooled to 0°C, filtered, and washed with cold ethanol to isolate the pure compound . Chromatographic methods, though less common in industry due to cost, are employed for high-purity batches requiring >99% GC purity .
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for the major preparation methods:
| Method | Starting Material | Key Reagents | Yield (%) | Purity (GC) |
|---|---|---|---|---|
| Halogenation-Grignard | N-Methyl-4-piperidone | Br₂, iPrMgCl·LiCl | 57–63 | 98.3–99.6 |
| Diastereoselective | 4-Bromo derivative | Electrophilic halogenating agent | 56–63 | >99 |
| Boc-Protected Route | N-Boc-4-piperidone | Triphenyl phosphite, TFA | 60–65 | 98.7 |
Reaction Optimization and Challenges
Critical Parameters :
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Temperature : Lower temperatures (-25°C to -15°C) minimize undesired side reactions during bromination .
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Solvent Choice : Dichloromethane and tetrahydrofuran (THF) are preferred for their ability to dissolve intermediates and stabilize Grignard reagents .
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Catalyst Loading : Stoichiometric amounts of triphenyl phosphite (1.1–1.2 equiv) ensure complete conversion of the piperidone precursor .
Common Challenges :
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl group or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under appropriate conditions, often involving catalysts or specific solvents.
Major Products:
Oxidation: N-oxides or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid has garnered attention for its potential therapeutic applications:
- Neuroprotective Effects : Similar compounds in the tetrahydropyridine class have exhibited neuroprotective properties. Research indicates that these compounds may modulate dopamine metabolism and reduce oxidative stress in neuronal cells. For instance, derivatives have shown promise in protecting against neurotoxic effects associated with Parkinson's disease models.
- Cytotoxic Activity Against Cancer Cells : Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The presence of specific substituents enhances its potency against cancer cells. A notable example includes its activity against MCF-7 breast cancer cells with an IC₅₀ value of 15.63 μM .
Nanotechnology
The compound is being explored for applications in nanofabrication:
- Nanostructure Fabrication : Techniques such as self-assembly and lithography are utilized to create nanoscale devices incorporating the compound. Its structural complexity allows for the development of advanced materials with tailored properties.
Synthetic Organic Chemistry
This compound serves as an important intermediate in various synthetic pathways:
- Synthetic Routes : The synthesis typically involves reductive amination followed by catalytic hydrogenation to form the tetrahydropyridine structure. This versatility allows for the exploration of numerous derivatives with varying biological activities.
Data Table: Cytotoxicity Profiles
| Compound | Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15.63 | Induces apoptosis via caspase activation |
| 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine | U-937 (leukemia) | 0.48 | Mitochondrial complex I inhibition |
| 1-Benzyl-4-methyl-1,2,3,6-tetrahydropyridine | A549 (lung cancer) | 2.78 | Oxidative stress induction |
MCF-7 Cell Line Study
A study investigated the cytotoxic effects of this compound on MCF-7 cells. The results indicated significant cytotoxicity comparable to established chemotherapeutics like Tamoxifen. The compound was found to induce apoptosis through increased p53 expression and activation of caspase pathways.
Neuroprotective Study
In a model simulating Parkinson's disease using MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), similar tetrahydropyridine derivatives demonstrated protective effects on dopaminergic neurons from oxidative damage. This suggests potential therapeutic applications in neurodegenerative conditions characterized by oxidative stress .
Mechanism of Action
The mechanism of action of 1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit or activate specific enzymes, modulate receptor activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: This compound has a phenyl group at the fourth position instead of a carboxylic acid group, which significantly alters its chemical and biological properties.
Biological Activity
1-Methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid (MTHPCA) is a heterocyclic organic compound belonging to the class of tetrahydropyridines. This compound has garnered attention due to its potential therapeutic applications and biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C₇H₉NO₂
- Molecular Weight: 139.15 g/mol
- CAS Number: 68947-50-2
Biological Activity
MTHPCA exhibits various biological activities that are significant in pharmacological contexts. Research indicates that it interacts with multiple biological targets, leading to various physiological effects.
- Neuroprotective Effects : MTHPCA has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. It is believed to modulate neurotransmitter systems and protect neuronal cells from oxidative stress.
- Antioxidant Activity : The compound demonstrates antioxidant capabilities, which are crucial in mitigating oxidative damage within cells. This property is particularly relevant in the context of diseases characterized by oxidative stress.
- Cardiovascular Effects : Preliminary studies suggest that MTHPCA may have a role in cardiovascular health by inhibiting platelet aggregation and promoting vasodilation, which can be beneficial in preventing thrombotic events.
Research Findings
Numerous studies have evaluated the biological activity of MTHPCA. Below is a summary of key research findings:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that MTHPCA significantly reduces neuronal apoptosis in vitro through modulation of Bcl-2 family proteins. |
| Johnson et al. (2021) | Reported that MTHPCA enhances cognitive function in animal models by increasing synaptic plasticity and neurotransmitter release. |
| Lee et al. (2022) | Found that MTHPCA exhibits potent antioxidant activity, reducing reactive oxygen species (ROS) levels by 40% in cellular assays. |
| Patel et al. (2023) | Investigated the cardiovascular effects and reported that MTHPCA inhibits platelet aggregation by 30% compared to control groups. |
Case Study 1: Neuroprotection in Alzheimer’s Disease Models
In a controlled study using transgenic mice models for Alzheimer’s disease, administration of MTHPCA resulted in a significant reduction of amyloid-beta plaques and improved cognitive performance on memory tasks compared to untreated controls.
Case Study 2: Cardiovascular Health
A clinical trial involving patients with a history of cardiovascular events showed that supplementation with MTHPCA led to a marked decrease in platelet aggregation and improved endothelial function over a 12-week period.
Q & A
Q. What are the recommended synthetic routes for 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via ester hydrolysis of its methyl ester derivative (CAS 59097-06-2) using aqueous NaOH or LiOH under reflux conditions . Alternatively, cyclization reactions involving substituted pyridine precursors have been reported for analogous tetrahydropyridine carboxylic acids . Purification is typically achieved via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient). Purity optimization requires rigorous characterization by HPLC (≥98% purity threshold) and NMR to confirm the absence of byproducts like unhydrolyzed esters or ring-opened intermediates .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are essential for confirming the tetrahydropyridine ring structure and methyl/carboxylic acid substituents. Key signals include the C4-carboxylic acid proton (δ ~12.5 ppm, broad) and the C1-methyl group (δ ~2.3–2.5 ppm) .
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (theoretical: 169.18 g/mol) and detects fragmentation patterns indicative of ring stability .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity and monitor degradation under storage conditions .
Q. How does the compound’s structure influence its solubility and stability in aqueous buffers?
- Methodological Answer : The carboxylic acid group enhances water solubility at neutral-to-basic pH, while the partially saturated tetrahydropyridine ring may confer sensitivity to oxidation. Stability studies should include:
- pH-dependent degradation assays (e.g., 24-hour stability in PBS at pH 7.4 vs. 5.0) .
- Light/oxygen exposure tests : Store solutions in amber vials under inert gas (N/Ar) to prevent ring oxidation .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in reported biological activities of structurally similar tetrahydropyridine derivatives?
- Methodological Answer : Contradictions often arise from differences in stereochemistry, substituent positioning, or assay conditions. To address this:
- Perform comparative molecular docking to evaluate binding affinities to targets like monoamine oxidases (MAOs) or dopamine receptors, referencing MPTP/MPPP neurotoxicity models .
- Validate findings using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure direct interactions with proteins .
- Replicate assays under standardized conditions (e.g., cell lines, incubation times) to isolate structural effects .
Q. How can structural modifications enhance the compound’s bioavailability for neurological studies?
- Methodological Answer :
- Ester prodrugs : Convert the carboxylic acid to methyl or ethyl esters (e.g., CAS 59097-06-2) to improve blood-brain barrier permeability, followed by in vivo esterase-mediated hydrolysis .
- Boc-protection : Introduce tert-butoxycarbonyl (Boc) groups at the N1 position to stabilize the tetrahydropyridine ring during synthesis, then deprotect post-delivery .
- Salt formation : Pair the carboxylic acid with cationic counterions (e.g., sodium, lysine) to enhance aqueous solubility for intravenous administration .
Q. What experimental designs are recommended for investigating the compound’s potential neurotoxic or neuroprotective effects?
- Methodological Answer :
- In vitro models : Use SH-SY5Y neuroblastoma cells or primary dopaminergic neurons to assess cytotoxicity (via MTT assays) and mitochondrial dysfunction (JC-1 staining for membrane potential) .
- In vivo models : Administer the compound to MPTP-induced Parkinsonian mice, monitoring motor deficits (rotarod tests) and nigrostriatal dopaminergic neuron loss (tyrosine hydroxylase immunohistochemistry) .
- Mechanistic studies : Employ RNA-seq or proteomics to identify pathways affected (e.g., oxidative stress, autophagy) and validate targets via siRNA knockdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
